Hainantoxin-III
Description
Source Organism: Ornithoctonus hainana (Chinese Bird Spider)
Hainantoxin-III is a peptide neurotoxin isolated from the venom of the Chinese bird spider, Ornithoctonus hainana (formerly known as Selenocosmia hainana and Haplopelma hainanum). smartox-biotech.comsmartox-biotech.comresearching.cnwikipedia.orgacs.org This tarantula species is primarily found in the hilly regions of Hainan province in southern China. acs.orgcapes.gov.br The venom of O. hainana is a complex mixture of numerous bioactive components, including a diverse array of peptide toxins with varied pharmacological properties. wikipedia.orgacs.orgcapes.gov.br
Ornithoctonus hainana is regarded as a highly venomous species. wikipedia.org Its venom contains a multitude of compounds, many of which are neurotoxins that can block neurotransmitters. wikipedia.org Comprehensive "venomic" studies, combining transcriptomic, peptidomic, and genomic analyses, have revealed the immense molecular diversity within the venom. One study identified 192 distinct mature peptide toxin sequences, the largest number identified from a single spider species at the time. acs.org This diversity arises from mechanisms like gene duplication and hypermutation. acs.org The toxins from this spider's venom are classified into different superfamilies based on their sequence identity. acs.org
Historical Context of Hainantoxin Family Identification
The Hainantoxins represent a family of neurotoxic peptides discovered in the venom of the Ornithoctonus hainana spider. smartox-biotech.comsmartox-biotech.comwikipedia.org Research into the venom of this spider has led to the identification of several related toxins, including Hainantoxin-I, this compound, and Hainantoxin-IV. smartox-biotech.comnih.govmdpi.com These peptides share structural similarities, such as the inhibitor cystine knot (ICK) motif, a feature common in many spider toxins that confers significant stability. mdpi.complos.org
The identification of Hainantoxin-IV was a key development, as it was found to be a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). smartox-biotech.comnih.gov It shares a high degree of sequence identity (80%) with another spider toxin, huwentoxin-IV, suggesting they belong to a new family of spider toxins that affect sodium channels. smartox-biotech.comnih.gov this compound was also identified as a potent and selective inhibitor of neuronal TTX-S VGSCs. smartox-biotech.comnih.govresearchgate.net Studies comparing this compound and Hainantoxin-IV revealed that while both target TTX-S sodium channels, they have different effects on the channel's kinetics, indicating distinct mechanisms of action. smartox-biotech.com Together, the Hainantoxins are considered a novel family of spider toxins that affect mammalian neural sodium channels through a mechanism different from other known spider toxins. smartox-biotech.com
Methodologies for Toxin Fractionation and Purification from Venom
The isolation of this compound from the crude venom of Ornithoctonus hainana is a multi-step process involving advanced chromatographic techniques. The primary goal is to separate the complex mixture of proteins and peptides to isolate the specific toxin of interest in a pure form. nih.gov
The general workflow for purifying peptide toxins like this compound from spider venom involves the following key stages:
Venom Collection and Preparation : Crude venom is first obtained from the spiders, often through electrical stimulation. scielo.br The collected venom is then typically lyophilized (freeze-dried) to preserve its components and allow for accurate measurement. scielo.br
Initial Fractionation : The dried venom is redissolved in a suitable buffer and subjected to an initial separation step. scielo.br Gel filtration chromatography (also known as size-exclusion chromatography) is a common first step, which separates molecules based on their size. scielo.brfrontiersin.org
Ion-Exchange Chromatography : Further separation is achieved using techniques like ion-exchange high-performance liquid chromatography (HPLC). nih.gov This method separates molecules based on their net charge at a specific pH.
Reversed-Phase HPLC (RP-HPLC) : A final purification step almost always involves RP-HPLC. nih.govscielo.brscielo.br This high-resolution technique separates peptides based on their hydrophobicity. The use of a C18 column is common in this process. scielo.br The purity of the final fractions is often assessed by monitoring absorbance at specific wavelengths (e.g., 215 or 280 nm) and confirmed with analytical techniques like mass spectrometry. scielo.brscirp.org
For this compound specifically, its purification was achieved through a combination of ion-exchange HPLC and reversed-phase HPLC. nih.gov The success of each purification step is monitored by assaying the biological activity of the resulting fractions, and the purity and identity of the final product are confirmed using methods like Edman degradation for amino acid sequencing and mass spectrometry to determine the precise molecular weight. smartox-biotech.comnih.gov
Below is a table summarizing the general methodologies used in the fractionation and purification of spider venom toxins.
| Step | Technique | Principle of Separation | Purpose |
| 1 | Gel Filtration Chromatography | Molecular Size | Initial separation of crude venom components into broad size-based fractions. |
| 2 | Ion-Exchange HPLC | Net Electrical Charge | Further purifies fractions by separating peptides with different charge properties. |
| 3 | Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution final purification step to isolate the target toxin to homogeneity. |
| 4 | Mass Spectrometry / Edman Degradation | Mass-to-charge ratio / Amino acid sequence | Confirmation of the molecular weight and primary structure of the purified toxin. |
Properties
Molecular Formula |
C154H228N44O45S6 |
|---|---|
Molecular Weight |
3608.20 Da |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Gly-Cys2-Lys-Gly-Phe-Gly-Asp-Ser-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Tyr-Ala-Cys22-Ser-Ser-Lys-His-Lys-Trp-Cys29-Lys-Val-Tyr-Leu-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29Length (aa): 33 |
Origin of Product |
United States |
Hainantoxin Iii
Discovery and Source of
(HNTX-III) is a peptide neurotoxin originally isolated from the venom of the Chinese bird spider, Ornithoctonus hainana (also known as Haplopelma hainanum or Selenocosmia hainana). smartox-biotech.comnih.govnih.govwikiwand.com This tarantula is found in the Hainan province of southern China. acs.orgnih.govacs.org The venom of this spider is a complex mixture containing a wide variety of peptide toxins, with researchers identifying hundreds of unique sequences through transcriptomic and proteomic analyses. nih.govacs.orgcapes.gov.br HNTX-III is one of several related toxins, known as hainantoxins, that have been purified and characterized from this venom. wikipedia.orgwikiwand.com
Chemical Structure and Properties
is a polypeptide composed of 33 amino acid residues. nih.govnih.gov Its primary sequence is GCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL, and it features an amidated C-terminus. nih.gov The structure of HNTX-III is stabilized by three disulfide bonds, which form a specific, highly stable three-dimensional conformation known as the inhibitor cystine knot (ICK) motif. wikipedia.orgnih.govnih.gov The disulfide bridges are established between Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. nih.gov
The three-dimensional solution structure of HNTX-III, determined by NMR spectroscopy, reveals a short, triple-stranded anti-parallel β-sheet. nih.govnih.gov This compact, knotted structure is characteristic of many spider venom peptides and contributes to their resistance to proteases and extreme pH or temperature conditions. frontiersin.org Structural analysis suggests that a cluster of basic, hydrophobic, and aromatic residues, primarily located in the C-terminal region, forms an amphiphilic surface that is likely involved in its interaction with sodium channels. nih.govnih.gov
Table 1: Properties of
| Property | Value | Source |
|---|---|---|
| Name | (HNTX-III) | smartox-biotech.comnih.gov |
| Source Organism | Ornithoctonus hainana (Chinese bird spider) | nih.govnih.gov |
| Amino Acid Residues | 33 | nih.govnih.gov |
| Molecular Weight | 3608.20 Da | latoxan.com |
| Structure | Inhibitor Cystine Knot (ICK) motif, triple-stranded anti-parallel β-sheet | nih.govnih.gov |
| Disulfide Bridges | 3 (Cys2-Cys17, Cys9-Cys22, Cys16-Cys29) | nih.gov |
| C-Terminus | Amidated | nih.gov |
| Molecular Formula | C154H228N44O45S6 | latoxan.com |
Mechanism of Action
is a selective antagonist of certain voltage-gated sodium channels (VGSCs), specifically the tetrodotoxin-sensitive (TTX-S) subtypes found in neurons. smartox-biotech.comnih.govnih.gov It has been shown to have no effect on tetrodotoxin-resistant (TTX-R) VGSCs or on voltage-gated calcium channels. smartox-biotech.com
HNTX-III inhibits its target sodium channels by suppressing the amplitude of the sodium current without significantly altering the channel's activation or inactivation kinetics. smartox-biotech.comnih.govnih.gov This mechanism is distinct from many other spider and scorpion toxins. nih.gov Research indicates that HNTX-III acts as a gating modifier. smartox-biotech.comnih.gov It binds to a specific site on the channel, known as neurotoxin receptor site 4, which is located on the extracellular loop (S3-S4 linker) of the channel's second domain (DII). nih.govnih.gov
By binding to this site, HNTX-III effectively traps the voltage sensor of domain II in its closed, or resting, state. smartox-biotech.comnih.govnih.gov This prevents the channel from opening in response to membrane depolarization, thereby blocking the initiation and propagation of action potentials. nih.gov The inhibition by HNTX-III is voltage-dependent; prolonged and strong depolarization of the cell membrane can cause the toxin to dissociate from the channel. nih.gov
HNTX-III displays selectivity among the different subtypes of TTX-S sodium channels. nih.gov When tested on various human VGSC isoforms expressed in HEK 293 cells, HNTX-III showed the highest affinity for the Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 232 nM. smartox-biotech.comnih.govebi.ac.uk It also inhibits Nav1.2 (IC50 of 275 nM) and Nav1.3 (IC50 of 491 nM) channels, but with slightly lower potency. smartox-biotech.comnih.govebi.ac.uk Its effect on Nav1.1 is significantly weaker (IC50 of 1.27 µM). smartox-biotech.comnih.gov Notably, the toxin shows no inhibitory activity on the Nav1.4 (skeletal muscle) and Nav1.5 (cardiac) isoforms. nih.govproquest.com
The Nav1.7 channel is a well-validated target for pain therapeutics, and the selectivity of HNTX-III for this channel subtype has made it a subject of interest for analgesic development. proquest.comnih.gov Researchers have used the HNTX-III scaffold to engineer mutant peptides with even greater potency and selectivity for Nav1.7, demonstrating its potential as a template for creating novel pain treatments. nih.gov
Table 2: Inhibitory Activity (IC50) of on VGSC Subtypes
| Channel Subtype | IC50 Value | Source |
|---|---|---|
| Nav1.1 | 1.27 µM (1270 nM) | smartox-biotech.comnih.govebi.ac.uk |
| Nav1.2 | 275 nM | smartox-biotech.comnih.govebi.ac.uk |
| Nav1.3 | 491 nM | smartox-biotech.comnih.govebi.ac.uk |
| Nav1.4 | No effect | nih.govproquest.com |
| Nav1.5 | No effect | nih.govproquest.com |
| Nav1.7 | 232 nM | smartox-biotech.comnih.govebi.ac.uk |
Structural Elucidation and Characterization of Hainantoxin Iii
Primary Structure Determination
The primary structure of a protein pertains to the linear sequence of its amino acids. Determining this sequence is a fundamental step in understanding its function.
Amino Acid Sequence Analysis
The amino acid sequence of Hainantoxin-III was determined using Edman degradation. nih.govscielo.br This established method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide. The analysis revealed that this compound is a polypeptide composed of 33 amino acid residues. nih.govresearchgate.net The C-terminus of the peptide is amidated. nih.gov
The complete amino acid sequence of this compound is as follows: GCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL nih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|
| 1 | Gly (G) | 12 | Gly (G) | 23 | Ser (S) |
| 2 | Cys (C) | 13 | Lys (K) | 24 | Ser (S) |
| 3 | Lys (K) | 14 | Asn (N) | 25 | Lys (K) |
| 4 | Gly (G) | 15 | Glu (E) | 26 | His (H) |
| 5 | Phe (F) | 16 | Cys (C) | 27 | Lys (K) |
| 6 | Gly (G) | 17 | Cys (C) | 28 | Trp (W) |
| 7 | Asp (D) | 18 | Pro (P) | 29 | Cys (C) |
| 8 | Ser (S) | 19 | Asn (N) | 30 | Lys (K) |
| 9 | Cys (C) | 20 | Tyr (Y) | 31 | Val (V) |
| 10 | Thr (T) | 21 | Ala (A) | 32 | Tyr (Y) |
| 11 | Pro (P) | 22 | Cys (C) | 33 | Leu (L) |
Disulfide Bond Connectivity Assignment
The presence of multiple cysteine residues in the primary structure of this compound suggests the formation of disulfide bonds, which are crucial for its three-dimensional structure and stability. scielo.br
The determination of the disulfide bond linkages in this compound was achieved through a method involving partial reduction followed by sequence analysis. scielo.brscielo.br This strategy included the following key steps:
Partial Reduction: The peptide was treated with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) under controlled conditions (pH 3.0, 40°C for 10 minutes) to partially reduce the disulfide bonds. scielo.brscielo.br This process yields a mixture of intermediates with varying numbers of intact and broken disulfide bonds. scielo.br
Separation of Intermediates: The partially reduced intermediates were then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.brscielo.br
Alkylation: The free thiol groups (-SH) of the separated intermediates were alkylated with iodoacetamide (B48618) (IAA). scielo.brscielo.br This modification prevents the re-formation of disulfide bonds and allows for the identification of the original cysteine residues that were not involved in a disulfide bridge in that particular intermediate.
Mass Spectrometry and Sequence Analysis: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry was used to determine the molecular masses of the native peptide, the fully reduced peptide, and the partially reduced intermediates. scielo.brscielo.br Subsequently, Edman degradation was performed on the alkylated intermediates to identify the positions of the carboxymethylated cysteine (Pth-CM-Cys) residues. scielo.brscispace.com
Through the analysis of the partially reduced and alkylated intermediates, the specific connectivity of the three disulfide bonds in this compound was determined. smartox-biotech.comscielo.br The pattern was identified as Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. nih.gov This arrangement is often referred to as the I-IV, II-V, III-VI pattern, where the Roman numerals represent the ordinal position of the cysteine residues along the peptide chain. smartox-biotech.comscielo.br This disulfide bridge pattern is characteristic of the inhibitor cystine knot (ICK) motif found in many spider toxins. nih.govwikipedia.org
Table 2: Disulfide Bond Connectivity in this compound
| Cysteine Residue I | Cysteine Residue II |
|---|---|
| Cys-2 (I) | Cys-17 (IV) |
| Cys-9 (II) | Cys-22 (V) |
| Cys-16 (III) | Cys-29 (VI) |
Methodological Approaches for Disulfide Bridge Determination
Secondary Structure Analysis
The secondary structure refers to the local, repeating three-dimensional structures of the polypeptide chain, such as alpha-helices and beta-sheets, which are stabilized by hydrogen bonds.
Beta-Sheet Formation and Arrangement
The secondary structure of this compound has been elucidated using two-dimensional nuclear magnetic resonance (2D ¹H-NMR) techniques. researchgate.netnih.gov Analysis of the NMR data, including Nuclear Overhauser effect (NOE) connectivities, revealed that the predominant secondary structure element in this compound is a short, triple-stranded antiparallel β-sheet. nih.govresearchgate.netnih.gov This type of β-sheet consists of three segments of the polypeptide chain running alongside each other, with the direction of two strands being opposite to the third. This arrangement is stabilized by hydrogen bonds between the backbone atoms of the adjacent strands. libretexts.org
The specific regions of the this compound sequence that form this triple-stranded β-sheet are:
Strand 1: Asp7 to Cys9 researchgate.netnih.gov
Strand 2: Tyr21 to Ser23 researchgate.netnih.gov
Strand 3: Lys27 to Val30 researchgate.netnih.gov
This compact β-sheet structure, held together by the inhibitor cystine knot, is a hallmark of this family of spider toxins and is critical for their biological function. nih.govresearchgate.net
Helical Content Investigation
The secondary structure of this compound is predominantly characterized by β-sheets, with limited helical content. nih.govingentaconnect.com Analysis of the solution structure of HNTX-III, determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a short triple-stranded antiparallel β-sheet as the main structural feature. nih.govresearchgate.net This β-sheet is formed by the residues Asp7 to Cys9, Tyr21 to Ser23, and Lys27 to Val30. wikipedia.orgnih.govresearchgate.net
Tertiary Structure Determination
The determination of the three-dimensional structure of this compound has been accomplished primarily through the use of high-resolution nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These studies have revealed a compact, well-defined tertiary structure stabilized by a network of disulfide bonds. nih.govsmartox-biotech.com
The solution structure of HNTX-III was elucidated using a combination of two-dimensional (2D) ¹H-NMR techniques. nih.govingentaconnect.com The experiments were conducted on samples of HNTX-III dissolved in either H₂O/D₂O or D₂O solutions. nih.govingentaconnect.com A standard approach for determining the solution structures of spider peptide toxins using 2D ¹H-NMR has been well-established. ingentaconnect.com
A suite of 2D NMR experiments was employed to gain detailed structural information about HNTX-III. nih.govingentaconnect.com These included:
Double-Quantum-Filtered Correlated Spectroscopy (DQF-COSY): This experiment is used to identify protons that are coupled to each other through chemical bonds (J-coupling), which is fundamental for assigning protons within the same amino acid residue. oup.comu-tokyo.ac.jp For HNTX-III, the DQF-COSY spectrum was recorded with high resolution to accurately measure coupling constants. nih.gov
Total Correlation Spectroscopy (TOCSY): TOCSY experiments establish correlations between all protons within a spin system, effectively identifying all the protons belonging to a particular amino acid residue. oup.comu-tokyo.ac.jp TOCSY spectra of HNTX-III were recorded with mixing times of around 85-100 ms (B15284909) to facilitate the complete assignment of amino acid spin systems. oup.com
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining the tertiary structure as it identifies protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. oup.comcolumbia.edu For HNTX-III, NOESY spectra were recorded with various mixing times (e.g., 100, 200, and 400 ms in H₂O and 200 ms in D₂O) to obtain distance constraints between protons. nih.gov These through-space correlations provide the necessary information to fold the polypeptide chain into its three-dimensional conformation.
The initial step in structure determination by NMR is the sequence-specific assignment of proton resonances. ingentaconnect.com By analyzing the DQF-COSY, TOCSY, and NOESY spectra, nearly all backbone and side-chain protons of HNTX-III were assigned. nih.govresearchgate.net Specifically, dαN, dβN, and dNN connectivities observed in the NOESY spectra were instrumental in linking the assigned spin systems in a sequential manner along the polypeptide backbone. nih.gov
Once the resonances were assigned, the NOESY spectra were used to generate a set of intramolecular distance constraints. nih.gov The intensities of the NOE cross-peaks were categorized as strong, medium, or weak, corresponding to upper distance limits of 2.7 Å, 3.5 Å, and 5.0 Å, respectively. nih.gov In total, 451 intramolecular distance constraints were derived for HNTX-III. nih.gov Additional structural constraints were provided by six dihedral angle constraints and nine distance constraints from the three disulfide bridges. nih.gov This resulted in an average of about 10 restraints per residue, leading to a well-defined structure. nih.gov
The tertiary structure of this compound is characterized by the presence of an inhibitor cystine knot (ICK) motif. wikipedia.orgnih.govsmartox-biotech.com This structural scaffold is common in the venoms of spiders, scorpions, and cone snails and confers significant stability to the peptide. pnas.orgwikipedia.org The ICK motif consists of a ring formed by two disulfide bonds and the intervening polypeptide backbone, through which a third disulfide bond passes, creating a knot-like structure. pnas.orgmdpi.com In HNTX-III, the disulfide bridges have been determined to be Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29, following the typical I-IV, II-V, III-VI connectivity pattern of the ICK family. nih.govsmartox-biotech.comsmartox-biotech.com
The core of the ICK motif in HNTX-III is a compact structure that includes a small, triple-stranded antiparallel β-sheet. nih.govingentaconnect.com This structural arrangement is highly resistant to heat and proteolysis. wikipedia.org
This compound shares a high degree of sequence identity (over 70%) and structural homology with other spider toxins, such as HWTX-I and HNTX-I, which also possess the ICK architectural motif. nih.govingentaconnect.com The structural scaffold of the ICK motif is highly conserved across a wide range of spider toxins, even those with low sequence similarity. researchgate.net
When compared to other ICK peptides that act as ion channel inhibitors, HNTX-III displays the characteristic amphipathic surface, with a cluster of hydrophobic and positively charged residues. nih.govresearchgate.net In HNTX-III, these residues are primarily located in the C-terminal region and are thought to be crucial for its interaction with voltage-gated sodium channels. nih.gov For instance, structural comparisons with HNTX-IV, another related toxin, have highlighted a positively charged patch on the molecular surface that is critical for its biological activity. nih.govnih.gov This patch in HNTX-IV includes residues Lys27, His28, Arg29, and Lys32. nih.gov Similar structure-function relationships are anticipated for HNTX-III, where specific basic, hydrophobic, and aromatic residues create a surface involved in binding to its target channel. nih.gov The conservation of the ICK fold allows for significant diversification of surface residues, enabling different toxins to target a variety of ion channels with high specificity. pnas.org
Inhibitor Cystine Knot (ICK) Motif in this compound
Role of the ICK Motif in Structural Stability
This compound (HNTX-III), a neurotoxic polypeptide derived from the venom of the Chinese bird spider Ornithoctonus hainana, possesses a remarkably stable three-dimensional structure, a characteristic largely attributable to its inhibitor cystine knot (ICK) motif. nih.govwikipedia.org This structural framework is crucial for its function as a selective antagonist of neuronal tetrodotoxin-sensitive voltage-gated sodium channels. nih.gov The ICK motif, also known as a "knottin" fold, is a common feature in many spider venom peptides and confers exceptional resistance to chemical, thermal, and proteolytic degradation. mdpi.comresearchgate.netwikipedia.org
The defining feature of the ICK motif is its unique arrangement of three disulfide bridges. frontiersin.org In HNTX-III, the six cysteine residues form a specific connectivity pattern of Cys²-Cys¹⁷, Cys⁹-Cys²², and Cys¹⁶-Cys²⁹, which corresponds to the classic Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) linkage. nih.govasianpubs.org This arrangement creates a pseudo-knot where a ring formed by two of the disulfide bonds and the intervening peptide backbone is threaded by the third disulfide bond. nih.govnih.gov This intricate cross-bracing forms a rigid and compact hydrophobic core, which is fundamental to the peptide's stability. nih.govnih.gov
The structural stability endowed by the ICK motif is critical for the biological activity of this compound. The rigid scaffold ensures that the key amino acid residues responsible for binding to the voltage-gated sodium channels are maintained in the correct spatial orientation. mdpi.com Research has shown that the destruction of the ICK motif through the reduction and alkylation of the cysteine residues leads to a dramatic loss of stability and, consequently, biological function. nih.gov The inherent stability of the ICK fold makes it an attractive scaffold for protein engineering and the development of new therapeutic agents. nih.govwikipedia.org
Studies on various ICK peptides have demonstrated their remarkable resistance to harsh conditions. For instance, they can withstand high temperatures (up to 75°C), low pH levels, and various organic solvents. nih.gov Furthermore, they exhibit significant resistance to proteolytic enzymes, a crucial attribute for potential therapeutic applications. nih.govnih.gov This high level of stability is a direct consequence of the conformational constraints imposed by the dense network of disulfide bonds within the ICK motif. frontiersin.org
The folding pathway of ICK peptides is a complex process that results in the formation of the native disulfide bond connectivity. While the exact mechanism for this compound is not fully elucidated, studies on other ICK peptides suggest that the formation of the disulfide bonds is a key driver of the folding process, leading to the highly stable final conformation. frontiersin.org
Table 1: Disulfide Connectivity in this compound
| Cysteine Residue Pair | Bond |
|---|---|
| Cys² - Cys¹⁷ | I - IV |
| Cys⁹ - Cys²² | II - V |
| Cys¹⁶ - Cys²⁹ | III - VI |
This table details the specific disulfide linkages that form the inhibitor cystine knot (ICK) motif in this compound, as determined by partial reduction and Edman degradation. nih.gov
Chemical Synthesis and Recombinant Production of Hainantoxin Iii
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of Hainantoxin-III, a 33-residue peptide with a C-terminally amidated structure, is effectively achieved using Solid-Phase Peptide Synthesis (SPPS). asianpubs.org This method involves building the peptide chain sequentially while it is anchored to an insoluble resin support.
Fmoc Chemistry for this compound Synthesis
The synthesis of HNTX-III predominantly employs the fluorenylmethyloxycarbonyl (Fmoc) strategy. asianpubs.orgnih.gov This approach is favored due to the mild basic conditions required for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a piperidine (B6355638) solution in N,N-dimethylformamide (DMF). asianpubs.orgcsic.es For the synthesis of HNTX-III, a Rink amide resin is used as the solid support, which is crucial for obtaining the characteristic C-terminal amide upon cleavage. asianpubs.orguci.edu
The assembly process involves a repeated cycle of two key steps:
Deprotection: The Fmoc group on the terminal amino acid of the resin-bound peptide is removed with a piperidine/DMF solution. asianpubs.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common coupling reagents used in HNTX-III synthesis include a combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and 1-Hydroxybenzotriazole (HOBt). asianpubs.org
This cycle is repeated until the full 33-amino acid sequence is assembled.
Optimization of Synthetic Strategies
Strategic optimization is critical for a successful synthesis. The choice of resin and cleavage cocktail represents key strategic decisions. After the full peptide chain is assembled, it must be cleaved from the resin support, and the acid-labile side-chain protecting groups must be removed simultaneously. csic.es A highly optimized cleavage cocktail, known as Reagent K, is often employed for this purpose. asianpubs.org This mixture typically contains trifluoroacetic acid (TFA) as the primary cleavage agent, along with a combination of scavengers to protect sensitive residues from side reactions. asianpubs.org The crude linear peptide is then precipitated from the cleavage solution using cold ether. asianpubs.org
| Parameter | Reagent / Condition | Purpose | Reference |
| Synthesis Strategy | Fmoc Solid-Phase Peptide Synthesis | Stepwise assembly of the peptide chain. | asianpubs.orgnih.gov |
| Solid Support | Rink Amide Resin | Enables the formation of a C-terminal amide. | asianpubs.orguci.edu |
| Coupling Activators | TBTU/HOBt | Facilitate efficient peptide bond formation. | asianpubs.org |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group. | asianpubs.orguci.edu |
| Cleavage & Deprotection | Reagent K (TFA, water, phenol, thioanisole, ethanedithiol) | Cleaves peptide from resin and removes side-chain protection. | asianpubs.org |
Oxidative Refolding and Disulfide Bond Formation
This compound contains three intramolecular disulfide bonds that form an inhibitor cystine knot (ICK) motif, which is essential for its structural stability and biological activity. asianpubs.orgnih.gov After the linear peptide is synthesized and purified, it must be folded into its correct three-dimensional conformation through an oxidative process that facilitates the formation of these specific disulfide linkages.
Conditions for Efficient Peptide Refolding
The yield of correctly folded HNTX-III is highly dependent on the refolding conditions. Research has identified specific parameters to maximize the formation of the native peptide. The process typically involves dissolving the purified linear peptide at a low concentration in a carefully formulated buffer that promotes correct disulfide bond pairing while minimizing aggregation. nih.govchrom-china.com A redox system, most commonly a mixture of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG), is essential for catalyzing the disulfide exchange reactions until the most thermodynamically stable conformation is achieved. nih.govchrom-china.comembopress.org
Studies have reported optimal refolding conditions that lead to high yields of active HNTX-III. nih.govchrom-china.com One highly effective set of conditions involves incubating the linear peptide at a concentration of 0.1 g/L in a pH 7.5 solution containing L-arginine and a GSH/GSSG redox pair. nih.govchrom-china.com L-arginine is often included as an additive to suppress peptide aggregation.
| Parameter | Condition A | Condition B |
| Peptide Concentration | 0.1 g/L | Not specified, but generally low. |
| Buffer System | Double-distilled aqueous solution | 0.1 M Tris-HCl, 0.1 M NaCl |
| pH | 7.5 | 7.4 |
| Redox Pair (GSH/GSSG) | 1.0 mM GSH / 0.1 mM GSSG | 5 mM GSH / 0.5 mM GSSG |
| Additive | 1.0 M L-arginine | None specified |
| Temperature | Not specified | Room Temperature |
| Duration | Not specified | 24 hours |
| Reference | nih.govchrom-china.com | asianpubs.org |
Monitoring of Conformational Homogeneity
Monitoring the refolding process and verifying the final product's structural integrity are critical steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool used to monitor the progress of oxidative refolding and to purify the final, correctly folded peptide from misfolded isomers and remaining linear material. asianpubs.orgnih.govchrom-china.com
Conformational homogeneity is confirmed through several methods:
RP-HPLC Analysis: The refolded synthetic HNTX-III should appear as a single, sharp peak in the HPLC chromatogram. asianpubs.orgnih.gov Co-elution, where the synthetic peptide is mixed with the native toxin and injected into the HPLC, is a powerful confirmation method; a single peak indicates that the synthetic and native peptides have identical conformations and chemical properties. asianpubs.org
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the peptide. A mass decrease of 6 Da compared to the fully reduced linear peptide confirms the formation of three disulfide bonds. asianpubs.orgnih.gov
Bioactivity Assays: The ultimate confirmation of correct folding is a functional assay. The synthetic HNTX-III is tested for its ability to inhibit tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in rat dorsal root ganglion (DRG) neurons, with its activity (IC₅₀ value) compared to that of the native toxin. asianpubs.orgnih.gov
Recombinant Expression Systems
As an alternative to chemical synthesis, recombinant DNA technology offers a method for producing HNTX-III. Escherichia coli is the most common host for this purpose, although producing disulfide-rich peptides in bacteria presents challenges due to the reducing environment of the bacterial cytoplasm. researchgate.netnih.govhuji.ac.il
To overcome these challenges, specific strategies have been developed for HNTX-III production. researchgate.nettandfonline.com The gene for HNTX-III is typically cloned into an expression vector, such as pET, to be expressed as a fusion protein. researchgate.nettandfonline.com A common strategy involves fusing HNTX-III with tags like a hexahistidine (His₆) tag and a Small Ubiquitin-related Modifier (SUMO) tag. researchgate.nettandfonline.complos.org The His-tag facilitates purification via Ni-NTA affinity chromatography, while the SUMO tag has been shown to significantly enhance the expression and solubility of the fusion protein. researchgate.netplos.org
The choice of E. coli strain is also critical. SHuffle™ strains are genetically engineered to have a more oxidizing cytoplasm, which promotes the correct formation of disulfide bonds, making them highly suitable for expressing complex peptides like HNTX-III. researchgate.nettandfonline.comuq.edu.au Expression is often performed using an auto-induction medium, which allows for high-density cell growth and automatic induction of protein expression without the need to monitor cell growth and add an inducer manually. researchgate.nettandfonline.com
Following expression and initial purification, the fusion tag is cleaved by a specific protease, such as SUMO protease (ULP1), to release the recombinant HNTX-III. researchgate.nettandfonline.com Final purification to achieve high purity is accomplished using RP-HPLC. researchgate.nettandfonline.com The identity and structural integrity of the recombinant HNTX-III are then confirmed using MALDI-TOF mass spectrometry and functional patch-clamp assays. researchgate.nettandfonline.com
Heterologous Expression in Prokaryotic Systems (e.g., Escherichia coli)
The production of recombinant this compound (rHNTX-III) has been successfully achieved using the prokaryotic expression system of Escherichia coli. nih.govtandfonline.com This method offers a cost-effective and scalable approach for generating the toxin. tandfonline.com
A common strategy involves the construction of an expression vector, such as pET-HS-HNTX-III, which is then transformed into a suitable E. coli strain. nih.govtandfonline.com The SHuffle™ T7 strain of E. coli has been utilized effectively for this purpose. researchgate.netnih.govtandfonline.com This particular strain is engineered to promote the correct formation of disulfide bonds in the cytoplasm, which is critical for the proper folding and activity of cysteine-rich peptides like HNTX-III. researchgate.netnih.gov
Expression of the recombinant toxin is often induced using an auto-induction medium. nih.govtandfonline.comtandfonline.com This method avoids the need for manual addition of an inducer like IPTG and allows for high-density cell growth, which can lead to higher protein yields. researchgate.net In some studies, the BL21(DE3) strain has also been used as an expression host due to its rapid growth rate. plos.org
| Component | Description | Reference |
|---|---|---|
| Expression Vector | pET-HS-HNTX-III | nih.govtandfonline.com |
| Host Strain | E. coli SHuffle™ T7 | researchgate.netnih.govtandfonline.com |
| Host Strain | E. coli BL21(DE3) | plos.org |
| Induction Method | Auto-induction medium | nih.govtandfonline.comtandfonline.com |
Strategies for Soluble Expression and Purification of Recombinant this compound
A significant challenge in the recombinant production of proteins, particularly disulfide-bonded peptides like HNTX-III, is ensuring their soluble expression and correct folding. nih.govbitesizebio.com To overcome this, various strategies have been employed.
One effective approach is the use of fusion tags. The Small Ubiquitin-related Modifier (SUMO) tag, often combined with a polyhistidine tag (His-tag), has been shown to significantly improve the solubility of rHNTX-III. tandfonline.comresearchgate.net The His-tag facilitates initial purification of the fusion protein using Nickel-NTA (Ni-NTA) affinity chromatography. nih.govtandfonline.com The SUMO tag not only enhances solubility but also promotes the correct folding of the target protein. tandfonline.comresearchgate.net
Following initial purification, the fusion tag is typically removed by enzymatic cleavage. SUMO protease (ULP1) is used to specifically cleave the SUMO tag from the rHNTX-III. nih.govtandfonline.comtandfonline.com
Further purification steps are then necessary to isolate the pure rHNTX-III. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique used for this purpose. nih.govtandfonline.comnih.gov Additionally, ultrafiltration is employed to concentrate the purified peptide and remove smaller contaminants. nih.govtandfonline.com The molecular weight of the purified rHNTX-III can be confirmed using techniques like MALDI-TOF/TOF mass spectrometry. researchgate.netnih.govtandfonline.com
The biological activity of the purified rHNTX-III is then verified. Whole-cell patch-clamp assays have demonstrated that rHNTX-III can block the currents of human Nav1.7 channels with an IC50 of 225 nM, which is comparable to the activity of the native toxin. researchgate.nettandfonline.com
| Step | Method/Reagent | Purpose | Reference |
|---|---|---|---|
| Initial Capture | Ni-NTA Affinity Chromatography | Purification of His-tagged fusion protein | nih.govtandfonline.com |
| Tag Cleavage | SUMO protease (ULP1) | Removal of the HIS-SUMO tag | nih.govtandfonline.comtandfonline.com |
| Fine Purification | Reversed-Phase HPLC (RP-HPLC) | Separation and purification of rHNTX-III | nih.govtandfonline.comnih.gov |
| Concentration/Desalting | Ultrafiltration | Concentration of the purified peptide | nih.govtandfonline.com |
| Verification | MALDI-TOF/TOF Mass Spectrometry | Confirmation of molecular weight | researchgate.netnih.govtandfonline.com |
Molecular Mechanisms of Action of Hainantoxin Iii on Voltage Gated Sodium Channels
Target Receptor Identification
Hainantoxin-III demonstrates remarkable selectivity in its binding to ion channels, primarily targeting a specific subset of voltage-gated sodium channels while showing no activity on others.
Selectivity for Tetrodotoxin-Sensitive (TTX-S) Voltage-Gated Sodium Channels (VGSCs)
This compound is a potent and selective antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. nih.govwikipedia.org Research has consistently shown that HNTX-III effectively inhibits the sodium currents mediated by TTX-S VGSCs in neurons. nih.gov Specifically, studies on rat dorsal root ganglion (DRG) cells revealed that HNTX-III potently inhibits TTX-S VGSCs. nih.govsmartox-biotech.com This selective inhibition of TTX-S channels is a defining characteristic of HNTX-III's mechanism of action. wikipedia.org
Absence of Activity on Tetrodotoxin-Resistant (TTX-R) VGSCs
In stark contrast to its effects on TTX-S channels, this compound has been found to be inactive on tetrodotoxin-resistant (TTX-R) VGSCs. nih.govsmartox-biotech.com Electrophysiological studies have demonstrated that even at concentrations that cause significant inhibition of TTX-S channels, HNTX-III has no discernible effect on the currents of TTX-R VGSCs. nih.govwikipedia.org This lack of activity extends to various TTX-R isoforms, including Nav1.8 and Nav1.9. uniprot.org
Absence of Activity on Voltage-Gated Calcium Channels (VGCCs)
Further underscoring its specificity, this compound does not affect voltage-gated calcium channels (VGCCs). smartox-biotech.com Both high and low voltage-activated calcium channels are unaffected by the toxin, indicating that its modulatory action is confined to a specific class of sodium channels. smartox-biotech.com
Isoform-Specific Modulatory Effects
Within the family of TTX-S voltage-gated sodium channels, this compound exhibits varying degrees of inhibition across different neuronal Nav subtypes.
Inhibition Profiles Across Neuronal NaV Subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.7)
This compound has been shown to inhibit several neuronal Nav subtypes, including Nav1.1, Nav1.2, Nav1.3, and Nav1.7, but with different potencies. nih.govsmartox-biotech.com The half-maximal inhibitory concentrations (IC50) for these subtypes have been determined through various studies. Notably, HNTX-III displays the highest affinity for Nav1.7 and Nav1.2. nih.govsmartox-biotech.comebi.ac.uk Conversely, it shows no inhibitory effect on the Nav1.4 and Nav1.5 isoforms. nih.govuniprot.org
| NaV Subtype | IC50 Value | Reference |
|---|---|---|
| Nav1.1 | ~1.27 µM | nih.govsmartox-biotech.com |
| Nav1.2 | 270 nM | nih.govsmartox-biotech.comebi.ac.uk |
| Nav1.3 | 491 nM | nih.govsmartox-biotech.comebi.ac.uk |
| Nav1.7 | 232 nM | nih.govsmartox-biotech.comebi.ac.uk |
| Nav1.7 (recombinant human) | 225 nM | researchgate.net |
Electrophysiological Characterization Using Patch Clamp Techniques
The whole-cell patch-clamp technique has been instrumental in characterizing the electrophysiological effects of this compound on VGSCs. nih.govresearchgate.netnih.gov This technique allows for the direct measurement of ion currents flowing through the channels in the cell membrane. nih.gov
Studies using patch-clamp recordings on HEK 293 cells transiently expressing different Nav channel isoforms have revealed that HNTX-III suppresses the amplitude of the sodium current without significantly altering the kinetics of activation or inactivation for Nav1.7. nih.govsmartox-biotech.comnih.gov This suggests that HNTX-III acts as a pore blocker for this subtype. nih.govwikipedia.org However, in rat DRG cells, which express a mix of TTX-S isoforms, HNTX-III has been observed to cause a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation curve and to decrease the rate of recovery from inactivation. nih.govsmartox-biotech.com This discrepancy may arise from the presence of other Nav isoforms or different regulatory subunits in native neurons compared to the expression system. nih.gov
Furthermore, research indicates that HNTX-III interacts with receptor site 4 on the Nav1.7 channel, trapping the voltage sensor of domain II in the closed state. nih.govnih.gov This is supported by findings that the DIIS3-S4 linker is critical for the binding of HNTX-III to Nav1.7. nih.govnih.gov The inhibition by HNTX-III is voltage-dependent, with the toxin-channel complex gradually dissociating upon prolonged strong depolarizations. nih.govnih.gov
Whole-Cell Recordings of Sodium Currents
Whole-cell patch-clamp recordings have been instrumental in elucidating the effects of this compound on sodium currents. In these experiments, cells expressing specific VGSC subtypes, such as Nav1.7, are exposed to the toxin, and the resulting changes in sodium currents are measured. nih.gov For instance, when applied to HEK 293 cells expressing Nav1.7 channels, HNTX-III causes a time-dependent and reversible inhibition of the sodium current. nih.gov The inhibition by 1 μM HNTX-III has an onset time constant (τon) of approximately 20.5 seconds, and the current can be restored to about 80% of its original amplitude within 7 minutes of washing out the toxin. nih.gov
Current-voltage (I-V) curves obtained from these recordings reveal that HNTX-III does not alter the initial activation voltage, the voltage at which the peak inward current occurs, or the reversal potential of the Nav1.7 channel. nih.gov This indicates that the toxin does not affect the ion selectivity of the channel. nih.gov
Assessment of Current Amplitude Inhibition
This compound's primary effect is the reduction of the peak sodium current amplitude in a dose-dependent manner. nih.govnih.gov The inhibitory concentration (IC50) values, which represent the concentration of the toxin required to inhibit 50% of the current, vary depending on the specific VGSC subtype.
| VGSC Subtype | Apparent IC50 | Cell Type |
| Nav1.1 | ~1.27 μM | HEK 293 |
| Nav1.2 | 270 nM | HEK 293 |
| Nav1.3 | 491 nM | HEK 293 |
| Nav1.7 | 232 nM | HEK 293 |
| TTX-S Na+ channels | 1.1 nM | Rat DRG |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on different voltage-gated sodium channel subtypes as determined by whole-cell patch-clamp recordings. nih.govsmartox-biotech.comnih.gov
Notably, this compound shows no inhibitory effect on Nav1.4 and Nav1.5 channels, even at concentrations as high as 10 μM. nih.gov It is also inactive against tetrodotoxin-resistant (TTX-R) VGSCs. smartox-biotech.comnih.gov The inhibition of Nav1.7 by HNTX-III is voltage-dependent, with prolonged strong depolarizations leading to the dissociation of the toxin from the channel. nih.govnih.gov
Allosteric Modulation of Channel Gating
While the primary action of this compound is the inhibition of current amplitude, it also exerts subtle allosteric effects on the gating properties of VGSCs, though these effects can differ depending on the cellular context. mdpi.com
Effects on Channel Activation Kinetics
Studies on Nav1.7 channels expressed in HEK 293 cells have consistently shown that this compound does not significantly alter the kinetics of channel activation. nih.govsmartox-biotech.com The half-activation voltage (V1/2) remains largely unchanged in the presence of the toxin. For example, in one study, the half-activation voltage of Nav1.7 was -39.6 mV in the control group and -42.8 mV after treatment with 1 μM HNTX-III, a statistically insignificant difference. nih.gov This lack of effect on activation kinetics is a distinguishing feature of HNTX-III compared to some other spider toxins. nih.gov
Effects on Channel Inactivation Kinetics
Similar to its effect on activation, this compound does not significantly modify the fast inactivation kinetics of Nav1.7 channels expressed in heterologous systems. nih.govsmartox-biotech.com The half-inactivation voltage showed a minor shift from -87.0 mV in control to -90.8 mV with 1 μM HNTX-III, which was not considered significant. nih.gov However, in studies using native rat dorsal root ganglion (DRG) neurons, which express a mixture of TTX-S VGSC isoforms, HNTX-III was found to cause a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation curve. smartox-biotech.comnih.govmdpi.com This discrepancy suggests that the effect on inactivation may be subtype-specific or influenced by the cellular environment. nih.govmdpi.com
Influence on Channel Deactivation
An interesting and distinct effect of this compound is its ability to increase the deactivation of the Nav1.7 current following extreme depolarizations. nih.govsmartox-biotech.com This suggests that while the toxin traps the voltage sensor in the closed state under normal physiological voltages, strong depolarization can partially overcome this block, and upon repolarization, the channel deactivates more readily in the presence of the toxin. nih.govnih.gov
Impact on Recovery from Inactivation
The effect of this compound on the recovery from inactivation (repriming kinetics) also appears to be cell-type dependent. In HEK 293 cells expressing Nav1.7, HNTX-III had no effect on the rate of recovery from inactivation. nih.gov The time constant for recovery was 27.2 ± 0.8 ms (B15284909) for the control and 25.2 ± 1.1 ms for HNTX-III-treated samples. nih.gov Conversely, when tested on TTX-S sodium channels in rat DRG neurons, HNTX-III significantly slowed the rate of recovery from inactivation. nih.govmdpi.com This difference is likely due to the presence of other TTX-S VGSC subtypes in DRG neurons that may be more sensitive to this particular modulatory effect of the toxin. nih.gov
| Gating Parameter | Effect of this compound on Nav1.7 (HEK 293 cells) | Effect of this compound on TTX-S Channels (Rat DRG neurons) |
| Activation | No significant change nih.govsmartox-biotech.com | Not significantly affected nih.gov |
| Inactivation | No significant change in kinetics nih.govsmartox-biotech.com | ~10 mV hyperpolarizing shift in steady-state inactivation smartox-biotech.comnih.govmdpi.com |
| Deactivation | Increased after extreme depolarization nih.govsmartox-biotech.com | Not reported |
| Recovery from Inactivation | No effect nih.gov | Significantly decreased rate nih.govmdpi.com |
This table provides a comparative overview of the effects of this compound on the gating properties of voltage-gated sodium channels in different experimental systems.
Binding Site Analysis
The inhibitory effect of this compound on VGSCs is achieved through its interaction with a specific region on the channel protein, known as neurotoxin receptor site 4. This interaction is characterized by a high degree of specificity, particularly for the Nav1.7 sodium channel subtype, a key player in pain signaling pathways. nih.govnih.gov
Interaction with Neurotoxin Receptor Site 4 on VGSCs
This compound is classified as a site 4 toxin. nih.gov Neurotoxin receptor site 4 is located on the extracellular loop connecting the S3 and S4 segments of domain II (DII) of the VGSC α-subunit. frontiersin.org Toxins that bind to this site typically modulate the voltage-dependent activation of the channel. HNTX-III's interaction with site 4 is consistent with its observed mechanism of trapping the domain II voltage sensor in its resting or closed state. smartox-biotech.comnih.gov This action effectively suppresses the channel's ability to open in response to membrane depolarization, thereby inhibiting the sodium current. nih.govuniprot.org The binding of HNTX-III to site 4 distinguishes its mechanism from other toxins that may block the channel pore (site 1) or affect inactivation (sites 3 and 6). nih.govfrontiersin.org
Role of the Domain II S3-S4 Linker of Nav1.7 in Toxin Binding
The specificity of this compound for certain VGSC subtypes, particularly Nav1.7, is largely determined by the amino acid sequence of the DII S3-S4 linker. nih.govnih.gov Studies using chimeric channels, where segments of one VGSC subtype are swapped with another, have definitively identified this linker as the critical binding determinant for HNTX-III. nih.govnih.gov
For instance, when the DII S3-S4 linker of Nav1.7 was replaced with the corresponding segment from the HNTX-III-insensitive Nav1.5 channel, the resulting chimeric channel lost its sensitivity to the toxin. nih.gov Conversely, transplanting the Nav1.7 DII S3-S4 linker into the Nav1.5 channel conferred sensitivity to HNTX-III. nih.gov These findings highlight the crucial role of specific amino acid residues within this linker in mediating the toxin-channel interaction. Further mutational analysis has pointed to acidic residues, such as aspartate (D) and glutamate (B1630785) (E), within the Nav1.7 DII S3-S4 linker as being particularly important for the binding of HNTX-III and other related spider toxins. nih.govfrontiersin.org Specifically, residue E818 in the S3-S4 linker of domain II has been identified as a key interaction point. researchgate.net
Table 1: Effect of HNTX-III on Wild-Type and Chimeric Sodium Channels
| Channel | DII S3-S4 Linker Origin | HNTX-III Inhibition | IC₅₀ (nM) | Reference |
| Nav1.7 | Native Nav1.7 | High | ~231-232 | smartox-biotech.comnih.gov |
| Nav1.5 | Native Nav1.5 | None/Very Low | >10,000 | nih.gov |
| Nav1.7 Chimera | Nav1.5 | Low | Not determined | nih.gov |
| Nav1.5 Chimera | Nav1.7 | High | 975 | nih.gov |
Molecular Docking and Computational Modeling of Toxin-Channel Interaction
Molecular docking and computational modeling studies have provided a more detailed, three-dimensional perspective on the interaction between this compound and the Nav1.7 channel. nih.govresearchgate.net These models corroborate the experimental findings, illustrating how the toxin docks into the crevice formed by the S1-S2 and S3-S4 loops of domain II. semanticscholar.org
These computational approaches have been instrumental in identifying the specific amino acid residues on both the toxin and the channel that are involved in the binding interface. nih.govresearchgate.net Structural analysis of HNTX-III reveals an amphipathic surface, with a cluster of basic, hydrophobic, and aromatic residues primarily located in its C-terminal region, which is proposed to be the surface that interacts with the channel. nih.govresearchgate.net Molecular docking simulations suggest that key residues in HNTX-III, such as F5 and N19, interact with critical residues like D816 and E818 in the Nav1.7 channel. researchgate.net This interaction is thought to stabilize the voltage sensor in its resting conformation, preventing the conformational changes required for channel activation. nih.gov The insights gained from these models are not only crucial for understanding the precise mechanism of action but also for guiding the rational design of HNTX-III mutants with improved potency and selectivity. nih.govresearchgate.net
Structure Activity Relationship Sar of Hainantoxin Iii
Identification of Key Residues for Activity
The precise interaction between Hainantoxin-III and its target sodium channels is dictated by specific amino acid residues on the toxin's surface. Identifying these key residues is fundamental to understanding its mechanism of action.
Alanine (B10760859) Scanning Mutagenesis of this compound Residues
Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid side chains to a protein's function. In this method, specific residues are systematically replaced with alanine, and the effect on the toxin's activity is measured.
Table 1: Effects of Alanine-Scanning Mutagenesis on this compound Activity against hNav1.7
| Original Residue | Mutant | Fold Reduction in Potency | Reference |
|---|---|---|---|
| K3 | K3A | 8 | researchgate.net |
| F5 | F5A | Significant Decrease | nih.govresearchgate.net |
| E15 | E15A | Little Effect | researchgate.net |
| N19 | N19A | Significant Decrease | nih.govresearchgate.net |
| Y20 | Y20A | Significant Decrease | nih.govresearchgate.net |
| S24 | S24A | Involved in Interaction | researchgate.net |
| K25 | K25A | 22 | researchgate.net |
| W28 | W28A | Reduced Activity (Structural Change) | researchgate.net |
| K30 | K30A | 12 | researchgate.net |
| V31 | V31A | Moderate Effect | researchgate.net |
| L33 | L33A | Moderate Effect | researchgate.net |
Functional Contribution of Basic, Hydrophobic, and Aromatic Residues
The bioactive surface of many toxins, including HNTX-III, is often composed of a combination of charged, hydrophobic, and aromatic residues that create an amphipathic surface for interaction with their targets. nih.gov Structural analysis of this compound indicates that such an amphiphilic surface, primarily located at the C-terminus, is likely involved in its binding to Nav1.7. smartox-biotech.comnih.govmetajournal.comnih.gov
The results from alanine scanning mutagenesis support this, demonstrating that the interaction between HNTX-III and hNav1.7 relies on both electrostatic and hydrophobic forces. nih.gov The significant reduction in activity upon mutation of the basic residues Lysine-3, Lysine-25, and Lysine-30 underscores the importance of electrostatic interactions. researchgate.net At the same time, the involvement of hydrophobic and aromatic residues like Phenylalanine-5, Tyrosine-20, Tryptophan-28, Valine-31, and Leucine-33 points to the critical role of hydrophobic interactions in the binding process. nih.govresearchgate.net
Mapping of Bioactive Surface on this compound
The arrangement of these key residues in the three-dimensional structure of this compound forms a specific "bioactive surface" that recognizes and binds to its target channel.
Role of the C-Terminus in Binding Affinity
Structural and functional studies have consistently highlighted the importance of the C-terminal region of this compound in its binding to sodium channels. smartox-biotech.commetajournal.comnih.gov This region concentrates a number of the key basic, hydrophobic, and aromatic residues that form the proposed amphipathic binding surface. smartox-biotech.commetajournal.comnih.gov The amidation of the C-terminal residue, a common post-translational modification in spider toxins, can also significantly influence potency and selectivity, as seen in the related toxin HwTx-IV. mdpi.com
Receptor Mutagenesis and Toxin Binding
To further elucidate the binding site of this compound, researchers have turned to mutating the target channel itself. By creating chimeric channels and site-directed mutants of the Nav1.7 channel, it has been possible to pinpoint the region responsible for toxin binding.
Analysis of chimeric channels has demonstrated that the S3-S4 linker of domain II (DIIS3-S4) of the Nav1.7 channel is critical for this compound binding. smartox-biotech.comnih.govnih.govnih.gov These findings are consistent with the toxin interacting with receptor site 4 on the sodium channel, thereby trapping the domain II voltage sensor in its closed state. smartox-biotech.comnih.govnih.gov Further site-directed mutagenesis on the DIIS3-S4 linker has helped to identify specific amino acid residues on the channel that are crucial for the interaction with HNTX-III. nih.gov
Site-Directed Mutagenesis of Key Amino Acid Residues on Nav1.7
Research has pinpointed the domain II voltage sensor (VSDII) of the Nav1.7 channel as the primary binding site for HNTX-III, classifying it as a site 4 toxin. nih.govnih.gov This interaction effectively traps the voltage sensor in its closed state, thereby inhibiting channel activation. nih.govnih.gov To elucidate the specific residues crucial for this interaction, site-directed mutagenesis studies on the human Nav1.7 (hNav1.7) channel have been instrumental.
Previous studies have established that the S3-S4 linker in domain II is a critical determinant for HNTX-III's inhibitory activity. nih.govnih.gov Further investigations involving the creation of channel mutants have sought to identify the key amino acid residues within this linker that are essential for the binding of HNTX-III. nih.gov For instance, research on the related toxin Cl6b, which also targets site 4, has highlighted the importance of residues such as D816, V817, and E818 in the DII S3-S4 linker of Nav1.7 for toxin efficacy. mdpi.com Mutations at these positions significantly reduced the sensitivity of the channel to the toxin, suggesting these residues are directly involved in the toxin-channel interaction. mdpi.com While direct mutagenesis data for HNTX-III's interaction with each of these specific residues is still emerging, the high degree of conservation in the binding site among site 4 spider toxins strongly implicates their importance.
Analysis of Chimeric Channels to Elucidate Toxin-Receptor Specificity
To further confirm the binding region and understand the basis of its selectivity, researchers have employed chimeric channels, which are hybrid channels constructed from different Nav subtypes. A pivotal study utilized chimeras of Nav1.7 and Nav1.5, a cardiac sodium channel subtype that is largely insensitive to HNTX-III. nih.gov
When the DII S3-S4 linker of Nav1.7, specifically the sequence -LADVEGLSV-, was replaced with the corresponding linker from Nav1.5 (-LSRMGNLSV-), the resulting chimeric Nav1.7 channel lost its sensitivity to HNTX-III. nih.gov Conversely, when the Nav1.7 DII S3-S4 linker was transplanted into the Nav1.5 channel, the chimera gained sensitivity to the toxin. nih.govmdpi.com These findings unequivocally demonstrate that the DII S3-S4 linker is the critical determinant for HNTX-III binding and its specificity for the Nav1.7 channel. nih.govsmartox-biotech.com This region is a hotspot for the interaction of many spider venom-derived peptides, underscoring its importance in the evolution of these toxins as potent ion channel modulators. mdpi.com
Engineering of this compound Analogs
Building upon the foundational knowledge of its structure-activity relationship, significant efforts have been directed towards the rational design of this compound analogs with improved therapeutic properties.
Rational Design of Modified Peptides with Altered Potency or Selectivity
The goal of engineering HNTX-III is to enhance its potency against hNav1.7 while simultaneously increasing its selectivity over other Nav subtypes, particularly the cardiac (Nav1.5) and skeletal muscle (Nav1.4) isoforms, to minimize potential side effects. nih.govnih.gov This has been achieved through a combination of alanine scanning mutagenesis of the toxin itself and molecular docking simulations to guide the design process. nih.gov
Alanine scanning has identified key residues on HNTX-III that are crucial for its interaction with hNav1.7. nih.gov Based on these findings and guided by molecular docking, a mutant designated as H4 ([K0G1-P18K-A21L-V]) was developed. nih.gov This rationally designed analog exhibited a remarkable 30-fold increase in potency against hNav1.7. nih.gov
Comparative Analysis of Engineered Analogs with Native this compound
The success of the engineering efforts is best illustrated by a direct comparison of the properties of the native toxin and its modified counterparts.
Table 1: Comparative Analysis of Native this compound and Engineered Analog H4
| Compound | Target | IC₅₀ (μM) | Potency Improvement (fold) | Selectivity vs. Nav1.4 & Nav1.5 |
|---|---|---|---|---|
| Native HNTX-III | hNav1.7 | 0.211 ± 0.022 | - | Preferential |
| H4 Analog | hNav1.7 | 0.007 ± 0.001 | ~30 | >1000-fold |
Data sourced from nih.govnih.gov
As the data clearly indicates, the H4 analog not only demonstrates a significantly lower IC₅₀ value, signifying much higher potency, but it also boasts over 1000-fold selectivity against the off-target channels Nav1.4 and Nav1.5. nih.gov This represents a substantial improvement over the native peptide and highlights the power of rational design in optimizing the therapeutic potential of spider venom toxins.
Comparative and Evolutionary Biology of Hainantoxin Iii
Phylogenetics of the Hainantoxin Family within Spider Toxins
The Hainantoxin family is part of a large and diverse group of spider venom peptides known as disulfide-rich peptides (DRPs). nih.govelifesciences.org These peptides are characterized by a stable structural scaffold maintained by multiple disulfide bonds. Phylogenetic analyses indicate that the vast majority of these DRPs, including the Hainantoxins, likely evolved from a single ancestral gene through a process of gene duplication and diversification. nih.govelifesciences.orgpnas.org This ancestral gene, which gave rise to the ICK motif, is thought to have appeared in the common ancestor of Araneomorphae and Mygalomorphae spiders around 375 million years ago. nih.govelifesciences.org
The Hainantoxin family, along with other related toxins like the Huwentoxins, belongs to the NaSpTx (Sodium channel-targeting spider toxin) Family 1. mdpi.comnih.govmdpi.com The evolution of these toxins is marked by both paralogous expansion (gene duplication within a species) and orthologous diversification (speciation events). tandfonline.comtandfonline.comtandfonline.com This has resulted in a wide array of toxins with varied specificities and potencies, even within the same venom. While higher-order phylogenetic relationships among spider toxin families can be difficult to resolve due to low sequence similarity, terminal clusters are generally well-defined. tandfonline.comtandfonline.comtandfonline.com
Sequence Homology and Structural Conservation with Related Toxins (e.g., HWTX-I, HNTX-I)
Hainantoxin-III shares significant sequence homology and structural similarity with other toxins from the same family, such as Huwentoxin-I (HWTX-I) and Hainantoxin-I (HNTX-I). nih.gov These toxins all possess the classic ICK motif, which consists of a core of three disulfide bonds (C1-C4, C2-C5, C3-C6) that create a highly stable and compact structure. tandfonline.comtandfonline.comexpasy.org This structural scaffold is remarkably resistant to chemical and thermal denaturation as well as proteolytic degradation. nih.gov
The secondary structure of HNTX-III consists of a short, triple-stranded antiparallel β-sheet. nih.gov Despite high sequence identity (often exceeding 70%) with toxins like HWTX-I and HNTX-I, subtle variations in amino acid residues outside the conserved cysteine framework are responsible for their differing biological activities. nih.gov For instance, while HNTX-I shows weak affinity for insect sodium channels and no effect on mammalian voltage-gated sodium channels (VGSCs), HNTX-III is a potent and selective inhibitor of specific mammalian VGSC subtypes. nih.govmdpi.com
Table 1: Sequence Alignment of this compound and Related Toxins
| Toxin | Sequence |
|---|---|
| This compound (HNTX-III) | GCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL |
| Huwentoxin-I (HWTX-I) | RCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL |
| Hainantoxin-I (HNTX-I) | ECKGFGKSCTPGKNDCCPNYDCSSKHKWCKVYL |
Evolutionary Implications of Inhibitor Cystine Knot Motif Diversity
The ICK motif is a prime example of a highly successful molecular scaffold that has been subject to extensive evolutionary diversification. tandfonline.comtandfonline.com The conservation of the cysteine residues responsible for the knotting architecture, coupled with the hypermutation of the intervening loop regions, has allowed for the generation of a vast library of toxins with diverse pharmacological targets. tandfonline.comtandfonline.com This "evolutionary strategy" of gene duplication followed by positive selection on new variants has enabled spiders to target a wide array of prey and defend against predators. tandfonline.comtandfonline.comnih.gov
The diversity within the ICK motif is not limited to sequence variations. Structural elaborations, such as the addition of extra disulfide bonds or the fusion of ICK domains to create "double-knot" toxins, have also played a significant role in the evolution of spider venoms. pnas.org These modifications can lead to toxins with altered stability, specificity, and potency. The evolutionary pressure on the mature peptide region of these toxins is predominantly positive, driving functional diversification, while the signal and propeptide regions tend to be under purifying selection. nih.govelifesciences.org
Divergence of Action Mechanisms Among Spider Toxin Subfamilies Targeting VGSCs
Spider toxins that target voltage-gated sodium channels (VGSCs) exhibit a remarkable divergence in their mechanisms of action. nih.gov While many spider toxins are pore blockers, a significant number act as gating modifiers, allosterically modulating channel activity by binding to the voltage-sensing domains (VSDs). nih.govfrontiersin.orgresearchgate.net
This compound, like HWTX-IV, is a site 4 toxin that binds to the S3-S4 linker of domain II (DII) of the NaV1.7 channel. nih.govmdpi.com This interaction traps the voltage sensor in its closed or resting state, preventing the channel from opening upon depolarization. nih.gov This mechanism is distinct from that of other spider toxin subfamilies and scorpion toxins that also target VGSCs. nih.gov
Advanced Research Methodologies Applied to Hainantoxin Iii Studies
High-Resolution Structural Biology Techniques
The three-dimensional structure of HNTX-III was determined using high-resolution, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. nih.govnih.gov This technique provided a detailed view of the toxin's solution structure, revealing critical insights into its function.
NMR Spectroscopy: To determine its structure, HNTX-III was dissolved in a deuterium (B1214612) sodium acetate (B1210297) buffer to a high concentration. nih.gov All NMR spectra were acquired on a 500-MHz Bruker DRX-500 spectrometer. nih.gov A series of 2D-NMR experiments were conducted, including:
Total Correlation Spectroscopy (TOCSY): Used to identify the amino acid spin systems. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): Used to measure the distances between protons that are close in space, providing the necessary constraints for structure calculation. nih.gov
These experiments revealed that HNTX-III is a 33-residue polypeptide that adopts a classic inhibitor cystine knot (ICK) motif. nih.govnih.gov This structural fold is characterized by a dense core of three disulfide bonds with a specific linkage pattern of C1–C4, C2–5, and C3–6. nih.gov This knot-like structure confers significant thermal, chemical, and proteolytic stability to the toxin. mdpi.com Structural analysis further identified that basic, hydrophobic, and aromatic residues, primarily located in the C-terminal region, form an amphiphilic surface that is likely involved in its binding to sodium channels. nih.govresearchgate.net
Table 1: Structural Determination Methodology for Hainantoxin-III
| Technique | Details | Findings |
|---|---|---|
| 2D-NMR Spectroscopy | Performed on a 500-MHz Bruker DRX-500 spectrometer. nih.gov | Determined the solution structure of HNTX-III. nih.govnih.gov |
| Sample prepared in 20 mm deuterium sodium acetate buffer. nih.gov | Revealed an inhibitor cystine knot (ICK) motif. nih.govnih.gov | |
| TOCSY and NOESY spectra were recorded. nih.gov | Identified a disulfide bridge pattern of C1-C4, C2-C5, C3-C6. nih.gov | |
| Showed an amphiphilic surface potentially involved in binding. nih.govresearchgate.net |
Biophysical Characterization of Toxin-Channel Interactions
Biophysical studies have been essential in defining the mechanism by which HNTX-III interacts with and modulates the activity of neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. smartox-biotech.comnih.gov HNTX-III is a selective antagonist of these channels, and its interaction is characterized by several distinct features. nih.govuniprot.org
The toxin primarily acts by suppressing the amplitude of the Nav1.7 current without significantly altering the kinetics of channel activation or inactivation. smartox-biotech.comnih.govnih.gov However, it does cause a hyperpolarizing shift of approximately 10 mV in the voltage midpoint of steady-state inactivation. smartox-biotech.com A key finding is that HNTX-III increases the deactivation of the Nav1.7 current following extreme depolarizations. smartox-biotech.comnih.govnih.gov
The interaction is voltage-dependent; the HNTX-III·Nav1.7 complex gradually dissociates during prolonged strong depolarizations, and the toxin rebinds after a long repolarization period. nih.govuniprot.org This suggests a state-dependent interaction, where the toxin's binding affinity is influenced by the channel's conformational state. nih.gov Analysis of chimeric channels has shown that the DIIS3-S4 linker in the channel is a critical component for HNTX-III binding. nih.govuniprot.org These findings are consistent with a mechanism where HNTX-III interacts with receptor site 4 on the sodium channel, trapping the voltage sensor of domain II in its closed state. nih.govnih.govuniprot.org Unlike some related toxins like Hainantoxin-IV, the inhibition of Nav1.7 by HNTX-III is reversible upon washing. smartox-biotech.comnih.gov
Table 2: Inhibitory Concentration (IC50) of this compound on Different Nav Subtypes
| Channel Subtype | IC50 Value | Reference |
|---|---|---|
| Nav1.1 (SCN1A) | 1.27 µM (1270 nM) | uniprot.orgebi.ac.uk |
| Nav1.2 (SCN2A) | 275 nM | uniprot.orgebi.ac.uk |
| Nav1.3 (SCN3A) | 491 nM | uniprot.orgebi.ac.uk |
| Nav1.7 (SCN9A) | 232 nM | uniprot.orgebi.ac.uk |
| Rat DRG TTX-S Na+ | 1.1 nM | smartox-biotech.com |
| Recombinant hNav1.7 | 225 nM | tandfonline.comnih.gov |
Computational Approaches in Toxin Design and Interaction Prediction
Computational methodologies have played a crucial role in refining the understanding of the HNTX-III and Nav channel interface and in guiding the rational design of novel toxin analogs with enhanced properties. These approaches use the structural and functional data as a foundation for predictive modeling.
Molecular Docking and Mutagenesis:
Alanine (B10760859) Scanning Mutagenesis: This technique was employed to identify key residues on HNTX-III that are critical for its interaction with the human Nav1.7 (hNav1.7) channel. nih.gov
Site-Directed Mutagenesis: This complementary approach identified the key residues on the hNav1.7 channel that interact with HNTX-III. nih.gov
Molecular Docking: Computational docking simulations, using programs like HADDOCK, were used to model the interaction between HNTX-III and hNav1.7. nih.govfrontiersin.org These models, informed by the mutagenesis data, helped to visualize the precise binding orientation and identify specific electrostatic and hydrophobic interactions. frontiersin.org
These integrated computational and experimental strategies provided a detailed map of the toxin-channel binding site. researchgate.net This knowledge was then applied to rationally engineer a mutant of HNTX-III, named H4. By making specific amino acid substitutions (K0G1-P18K-A21L-V) based on the molecular docking models, researchers developed a peptide with a 30-fold improvement in potency (IC50 of 7 nM) and over 1000-fold selectivity for Nav1.7 over Nav1.4 and Nav1.5. nih.gov This demonstrates the power of computational approaches in accelerating the development of highly potent and selective therapeutic leads from natural toxin scaffolds. nih.govmdpi.com
Functional Assays in Heterologous Expression Systems
To precisely characterize the pharmacological activity and selectivity of HNTX-III, its effects are tested on specific sodium channel subtypes expressed in controlled cellular environments. These heterologous expression systems allow for the isolation and study of a single type of ion channel, free from the complexities of native tissues.
Expression Systems:
Mammalian Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used to transiently express various human Nav channel isoforms, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, and Nav1.7. smartox-biotech.comnih.govnih.gov
Xenopus Oocytes: These large frog eggs are another widely used system for expressing ion channels, though pharmacological profiles can sometimes differ from those observed in mammalian cells. mdpi.com
Functional Assays:
Whole-Cell Patch-Clamp Electrophysiology: This is the primary technique used to measure the ion currents flowing through the expressed channels. researchgate.netnih.gov It allows researchers to apply HNTX-III at various concentrations and directly observe its effect on channel function, enabling the determination of parameters like IC50 values and the mechanism of channel block. researchgate.nettandfonline.com
Furthermore, to overcome the limited availability of the native toxin, recombinant HNTX-III (rHNTX-III) has been successfully produced. A common strategy involves expressing the toxin in an E. coli expression system, such as the SHuffle™ strain, which is optimized for the correct formation of disulfide bonds. researchgate.nettandfonline.comnih.gov The recombinant toxin is often produced as a fusion protein, for example with a HIS-SUMO tag, which aids in purification via a Ni-NTA column and can improve solubility. researchgate.nettandfonline.comnih.gov Following purification and cleavage of the tag, the activity of rHNTX-III is validated using whole-cell patch-clamp assays on HEK293 cells expressing hNav1.7, confirming that the recombinant toxin has activity very similar to the natural one. tandfonline.comnih.gov
Concluding Perspectives and Future Research Directions
Current Gaps in Understanding Hainantoxin-III Biology
Despite significant strides in characterizing HNTX-III, several gaps in our understanding of its biological activity persist. Initial studies identified HNTX-III as a potent and selective blocker of tetrodotoxin-sensitive (TTX-S) VGSCs in rat dorsal root ganglion (DRG) neurons, with little to no effect on tetrodotoxin-resistant (TTX-R) VGSCs or voltage-gated calcium channels. smartox-biotech.com Subsequent research using human embryonic kidney (HEK) 293 cells expressing specific VGSC isoforms revealed that HNTX-III potently inhibits Nav1.1, Nav1.2, Nav1.3, and Nav1.7 channels, with IC₅₀ values of approximately 1.27 µM, 275 nM, 491 nM, and 232 nM, respectively. smartox-biotech.comnih.gov
Furthermore, while HNTX-III is known to interact with neurotoxin binding site 4 on the S3-S4 linker of domain II of the Nav1.7 channel, trapping the voltage sensor in a closed state, the complete structural basis for its subtype selectivity is not fully understood. nih.govnih.gov Although structural analyses have pointed to the importance of basic, hydrophobic, and aromatic residues in the C-terminus for this interaction, a detailed mapping of the pharmacophore and its interaction with different Nav channel isoforms is still needed. metajournal.comnih.gov
Unexplored Modulatory Capacities of this compound
The primary characterized function of HNTX-III is the inhibition of VGSC currents. smartox-biotech.comnih.gov The toxin suppresses the current amplitude of channels like Nav1.7 without significantly altering their activation or inactivation kinetics. nih.gov However, it does cause a hyperpolarizing shift in the steady-state inactivation of Na+ channels in rat DRG neurons and increases the deactivation of the Nav1.7 current following strong depolarizations. smartox-biotech.comnih.gov
The full spectrum of HNTX-III's modulatory capacities, particularly concerning its interactions with other ion channels or cellular components, remains largely unexplored. While it has been shown to be inactive on voltage-gated calcium channels, its potential effects on other channel types, such as potassium or chloride channels, have not been extensively investigated. smartox-biotech.com The possibility of allosteric modulation of other receptors or cross-reactivity with other ion channels due to conserved structural domains presents an open area for research. uts.edu.au
Moreover, the functional consequences of HNTX-III's interaction with different Nav channel splice variants or in the context of specific disease states where channel expression and function are altered, are yet to be explored. Investigating these aspects could reveal novel modulatory roles for the toxin.
Emerging Methodological Advancements for Toxin Characterization
The characterization of peptide toxins like HNTX-III is continually advancing through new technologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a cornerstone for the purification and identification of such toxins. mdpi.comnih.govacademax.com Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer enhanced sensitivity and selectivity, enabling the detection and quantification of toxins at very low concentrations. nih.govacs.org
The determination of the three-dimensional structure of HNTX-III was achieved using two-dimensional nuclear magnetic resonance (2D-NMR), which revealed its characteristic inhibitor cystine knot motif. nih.govnih.gov Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the structure of ion channels and their complexes with toxins. uq.edu.au Applying these techniques to study the HNTX-III-Nav channel complex could provide a high-resolution view of their interaction, clarifying the molecular basis of the toxin's mechanism and selectivity.
Furthermore, the development of sophisticated electrophysiological techniques and the use of chimeric channels have been instrumental in identifying the critical domains for toxin binding, such as the DII S3-S4 linker for HNTX-III. nih.govnih.gov The integration of computational modeling and molecular dynamics simulations can further complement experimental data to predict and analyze toxin-channel interactions at an atomic level.
Broader Implications for Fundamental Neuroscience Research
HNTX-III's selective antagonism of specific neuronal VGSC subtypes makes it a valuable molecular tool for dissecting the physiological and pathophysiological roles of these channels. metajournal.comnih.gov For instance, its ability to inhibit Nav1.7, a channel critically involved in pain sensation, has led to studies demonstrating its analgesic effects in animal models of inflammatory and neuropathic pain. proquest.comfrontiersin.org This highlights its potential as a lead compound for the development of novel analgesics. smartox-biotech.comproquest.com
By selectively blocking certain Nav channel subtypes, HNTX-III can help researchers to delineate the specific contributions of these channels to neuronal excitability, action potential propagation, and neurotransmitter release in different neuronal circuits. uts.edu.au The use of such specific modulators is crucial for understanding the complex interplay of ion channels in both normal brain function and neurological disorders. frontiersin.org
The distinct mechanism of action of HNTX-III, which differs from that of other spider and scorpion toxins, also contributes to our understanding of the diverse ways in which natural toxins have evolved to target ion channels. nih.gov This knowledge is not only fundamental to toxinology but also provides a broader perspective on the structure-function relationships of ion channels themselves. metajournal.com
Q & A
Q. What structural features define Hainantoxin-III, and how are they experimentally determined?
HNTX-III is a 33-residue polypeptide with an inhibitor cystine knot (ICK) motif, characterized by three disulfide bridges stabilizing its tertiary structure. Structural determination involves two-dimensional NMR spectroscopy to resolve spatial arrangements and disulfide bond mapping via enzymatic digestion (e.g., trypsin/chymotrypsin) followed by mass spectrometry . Basic residues (e.g., Arg, Lys) and hydrophobic/aromatic residues in the C-terminal region form an amphiphilic surface critical for Nav1.7 binding .
Q. What standard assays are used to evaluate HNTX-III’s activity on sodium channels?
Electrophysiological assays, such as whole-cell voltage-clamp recordings on transfected HEK293 cells or dorsal root ganglion neurons, measure HNTX-III’s inhibition of tetrodotoxin-sensitive (TTX-s) sodium currents (e.g., Nav1.7). Key parameters include current amplitude suppression, activation/inactivation kinetics, and voltage-dependent dissociation rates .
Q. How is HNTX-III synthesized and purified for experimental use?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is employed, followed by oxidative folding under controlled redox conditions to form disulfide bridges. Purification involves reverse-phase HPLC, with identity confirmed via MALDI-TOF mass spectrometry and functional validation using electrophysiology .
Advanced Research Questions
Q. How does HNTX-III selectively bind to Nav1.7, and what molecular interactions drive its specificity?
HNTX-III binds to site 4 of Nav1.7, trapping the domain II voltage sensor in the closed state. Chimeric channel studies identified the DIIS3-S4 linker as critical for binding. Mutagenesis of basic (e.g., Arg18, Lys27) and hydrophobic residues disrupts affinity, while aromatic residues (e.g., Trp30) enhance binding via π-π interactions. Computational docking and alanine scanning further refine binding epitopes .
Q. What experimental strategies resolve contradictions in HNTX-III’s voltage-dependent inhibition mechanisms?
Conflicting data on voltage-dependent dissociation can be addressed using prolonged depolarization protocols (>500 ms) to assess toxin unbinding kinetics. Fluorescence-based voltage-sensor probes (e.g., ANEP dyes) or nonstationary noise analysis quantify toxin-induced gating shifts. Co-crystallization of HNTX-III with Nav1.7 fragments provides structural validation .
Q. How can HNTX-III be engineered for improved analgesic potency or isoform selectivity?
Rational design involves site-directed mutagenesis of the C-terminal loop (e.g., substituting Gly31 with bulkier residues to enhance Nav1.7/Nav1.8 selectivity). In vivo efficacy is tested using rodent pain models (e.g., acetic acid-induced writhing), with pharmacokinetic optimization via PEGylation or lipid nanoparticle encapsulation .
Q. What methodologies validate HNTX-III’s interaction with sodium channels in native tissues?
Autoradiography with radiolabeled HNTX-III (e.g., iodine-125) or fluorescently tagged analogs localizes binding in sensory neurons. Competitive binding assays using β-scorpion toxins (e.g., Ts1) confirm site specificity. Ex vivo electrophysiology on isolated nerve preparations quantifies functional blockade .
Q. How do dynamic structural changes in HNTX-III influence its functional properties?
Solution NMR under varying pH and ionic strength conditions reveals conformational flexibility in the C-terminal loop, which modulates Nav1.7 affinity. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies regions protected upon channel binding, correlating with functional assays .
Methodological Considerations
Q. What controls are essential when designing HNTX-III mutagenesis studies?
Include wild-type toxin and scrambled disulfide bond mutants as negative controls. Validate proper folding via circular dichroism (CD) spectroscopy and functional assays. Use orthogonal cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .
Q. How should researchers address batch-to-batch variability in synthetic HNTX-III?
Standardize oxidative folding conditions (e.g., glutathione redox buffer ratios) and implement QC metrics: >95% purity (HPLC), correct disulfide connectivity (tandem MS/MS), and EC50 consistency (±10% across batches) in Nav1.7 inhibition assays .
Data Analysis & Reporting
Q. How are electrophysiological data from HNTX-III experiments analyzed for publication?
Report normalized current amplitudes (I/I₀), steady-state inactivation curves (V₁/₂, slope factor), and τ values for recovery from inactivation. Use the Woodhull model to calculate voltage-dependent dissociation constants (Kd). Raw data should be archived in supplemental materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. What statistical methods are appropriate for comparing HNTX-III mutants’ efficacy?
Use two-way ANOVA with post-hoc Tukey tests for dose-response curves and paired t-tests for voltage-dependent parameters. Include effect size calculations (e.g., Cohen’s d) and power analysis to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
